molecular formula C6H11N3S B15368235 4-((Ethylamino)methyl)thiazol-2-amine

4-((Ethylamino)methyl)thiazol-2-amine

Cat. No.: B15368235
M. Wt: 157.24 g/mol
InChI Key: JQHSIPVIQPVZLP-UHFFFAOYSA-N
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Description

4-((Ethylamino)methyl)thiazol-2-amine is a thiazole derivative featuring a 2-amine group and an ethylamino-methyl substituent at the 4-position of the thiazole ring.

Properties

IUPAC Name

4-(ethylaminomethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-2-8-3-5-4-10-6(7)9-5/h4,8H,2-3H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHSIPVIQPVZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
4-((Methylamino)methyl)thiazol-2-amine -CH₂NHCH₃ 143.21 Not reported Not reported Polar, flexible substituent
4-(4-Bromophenyl)thiazol-2-amine -C₆H₄Br (para) 255.13 65–190 65–83 Bulky, electron-withdrawing group
4-(4-Methoxyphenyl)thiazol-2-amine -C₆H₄OCH₃ (para) 206.26 Not reported 72–88 Electron-donating, enhances π-stacking
4-(4′-Nitrophenyl)thiazol-2-amine -C₆H₄NO₂ (para) 221.23 Not reported 94 Strong electron-withdrawing, redox-active
4-(1-Naphthyl)thiazol-2-amine -C₁₀H₇ (naphthyl) 226.31 Not reported Not reported Hydrophobic, planar structure

Key Observations :

  • In contrast, the ethylamino group in 4-((Ethylamino)methyl)thiazol-2-amine is electron-donating, which may stabilize the ring and alter binding interactions in biological systems .
  • Solubility: The ethylamino-methyl group likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 4-(4-bromophenyl)thiazol-2-amine) due to increased polarity .
  • Synthetic Accessibility: Aryl-substituted derivatives are typically synthesized via cyclization of substituted acetophenones with thiourea (yields 72–94%) .
Anti-inflammatory and Antimicrobial Activity
  • Aryl Derivatives : 4-(4-Chlorophenyl)thiazol-2-amine derivatives show moderate anti-inflammatory activity (e.g., 50 mg/kg dose in rodent models) . Nitro-substituted analogs (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) exhibit enhanced antibacterial activity due to redox-active nitro groups .
  • Benzimidazole Hybrids: N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine demonstrates antitubercular activity (MIC ~1.6 µg/mL) .
Antioxidant Activity
  • Pyrazole-Thiazole Hybrids : N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine exhibits antioxidant activity (IC₅₀ = 14.76 µM), comparable to ascorbic acid .

Hypothesized Activity of this compound: The ethylamino group may enhance membrane permeability and target engagement in enzymes like matrix metalloproteinases (MMPs) or kinases, though direct evidence is lacking. Its flexibility could improve binding to dynamic active sites compared to rigid aryl analogs .

Molecular Docking and Computational Insights

  • Aryl Analogs : Docking studies of 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine derivatives into HIV-1 RT’s NNIBP show strong binding (docking scores ~-11.1) due to π-π stacking and hydrogen bonding .
  • Ethylamino Derivative: Computational modeling (e.g., DFT studies) could predict enhanced interactions with polar residues (e.g., Asp, Glu) via the ethylamino group’s hydrogen-bonding capacity .

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